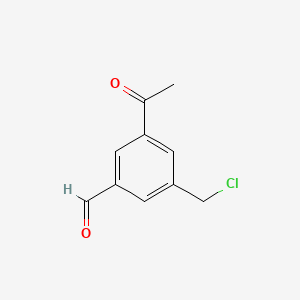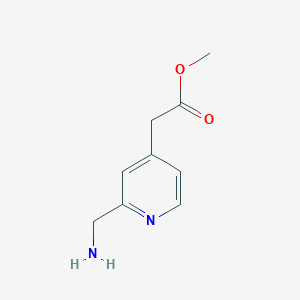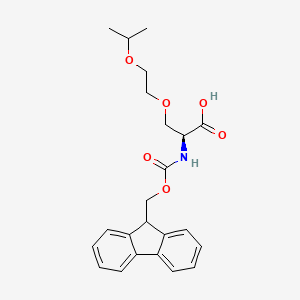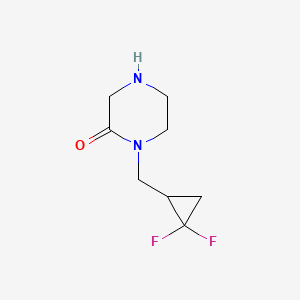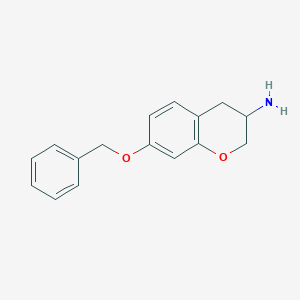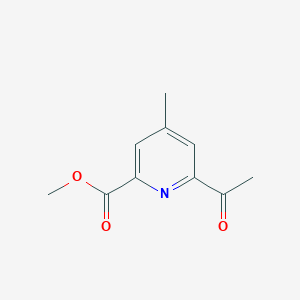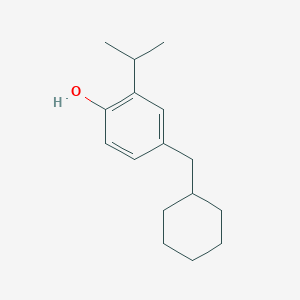
4-(Cyclohexylmethyl)-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)-2-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
2-Isopropylphenol+Cyclohexylmethyl chlorideK2CO3,Toluenethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl-2-isopropylcyclohexanol.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-(Cyclohexylmethyl)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-2-isopropylphenol involves its interaction with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)phenol: Lacks the isopropyl group, resulting in different chemical properties.
2-Isopropylphenol: Lacks the cyclohexylmethyl group, leading to different reactivity and applications.
4-(Cyclohexylmethyl)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-(Cyclohexylmethyl)-2-isopropylphenol is unique due to the presence of both cyclohexylmethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)15-11-14(8-9-16(15)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
LDBTYUUMYMFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


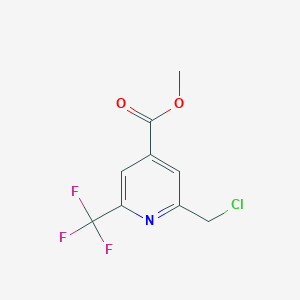


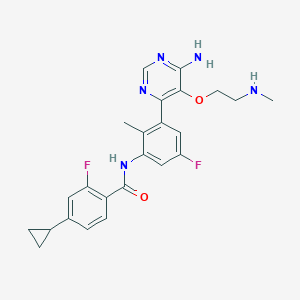
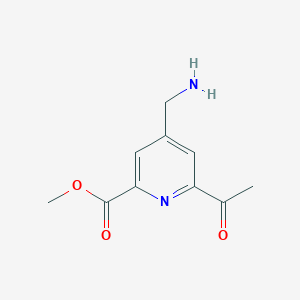
![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)
